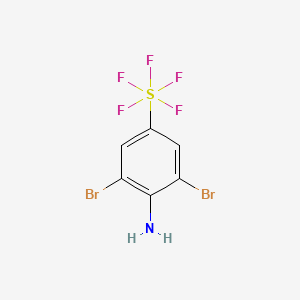
tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methoxymethyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
tert-Butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group can yield a carboxylic acid, while reduction can produce an alcohol .
Scientific Research Applications
This compound has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-substrate interactions and protein-ligand bindingAdditionally, it is used in the industry for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxymethyl group can enhance the solubility and stability of the compound in biological systems .
Comparison with Similar Compounds
Similar compounds to tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives with different substituents. For example, tert-butyl (2S,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate and tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate are structurally similar but have different functional groups. The uniqueness of this compound lies in its combination of a formyl group and a methoxymethyl group, which confer specific reactivity and properties .
Properties
CAS No. |
2171136-83-5 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



